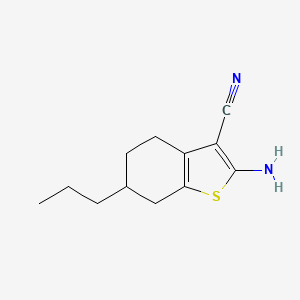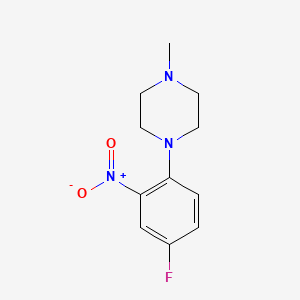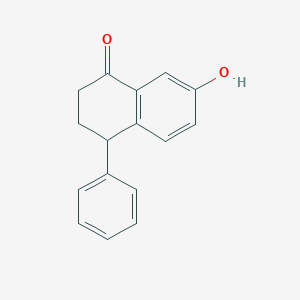
7-Methylindolin-2-one
Overview
Description
7-Methylindolin-2-one is a heterocyclic organic compound . It is a yellowish crystalline solid with the molecular formula C9H9NO . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide (aliphatic) .
Synthesis Analysis
The synthesis of indolin-2-one derivatives, including 7-Methylindolin-2-one, has been reported in several studies . For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the reactions of various 2-oxindoles, including 7-methylindolin-2-one, with amino alcohols via the borrowing hydrogen process .
Molecular Structure Analysis
The molecular structure of 7-Methylindolin-2-one consists of 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide (aliphatic) .
Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory . The study found that these [3 + 2] cycloaddition reactions are under distortion control .
Physical And Chemical Properties Analysis
The physical form of 7-Methylindolin-2-one is a solid . It is recommended to be stored in a sealed, dry environment at room temperature .
Scientific Research Applications
Alzheimer’s Disease Treatment
7-Methylindolin-2-one: derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor used clinically to treat Alzheimer’s disease (AD). Some derivatives have shown potent inhibition of AChE, which is crucial in managing AD symptoms .
Anticancer Activity
Certain 7-Methylindolin-2-one derivatives exhibit strong cytotoxicity against human cancer cell lines, including colon, prostate, and lung cancers. One compound, in particular, demonstrated IC50 values lower than adriamycin, a standard chemotherapy drug, suggesting potential for development as an anticancer agent .
Neurodegenerative Disease Research
The compound’s role in neurodegenerative diseases extends beyond Alzheimer’s. Its derivatives are being investigated for their effects on tau protein modifications and amyloid β-protein (Aβ) plagues, both of which are critical factors in the pathology of neurodegenerative diseases .
Host–Microbiota Interaction
7-Methylindolin-2-one: is part of the indole metabolism in the gut microbiota, which produces bioactive molecules that facilitate host–microbiota interaction. These interactions are essential for understanding the dynamics of gut health and its relation to overall well-being .
Biomarker for Diseases
Indole and its metabolites, including 7-Methylindolin-2-one , are being focused on as possible biomarkers for various diseases. The ability to track these metabolites can aid in the early detection and management of health conditions .
Blood–Brain Barrier Penetration
Research has shown that certain indole metabolites, related to 7-Methylindolin-2-one , can cross the blood–brain barrier. This property is significant for the development of drugs targeting brain diseases, as it indicates potential for central nervous system delivery .
Cytochrome P450 Enzyme Interaction
7-Methylindolin-2-one: and its metabolites have been linked to the upregulation of cytochrome P450 enzymes, specifically CYP1A2 and CYP2A5. These enzymes play a crucial role in drug metabolism and detoxification processes in the body .
Radical Scavenging Activity
Although most compounds with 7-Methylindolin-2-one showed only weak scavenging activity in DPPH free radical-scavenging assays, the exploration of its derivatives could lead to the development of new antioxidants .
Safety And Hazards
The safety information for 7-Methylindolin-2-one indicates that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Future Directions
Research on indole and its metabolites, including 7-Methylindolin-2-one, is ongoing, with a focus on their potential as biomarkers for various diseases . Future studies may further investigate the metabolism and distribution of these compounds, their ability to cross the blood-brain barrier, and their potential therapeutic applications .
properties
IUPAC Name |
7-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-5-8(11)10-9(6)7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIKQUZQXSTAKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190279 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylindolin-2-one | |
CAS RN |
3680-28-2 | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)

![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)


![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)






